2-(Pyrrolidin-3-yl)-1,8-naphthyridine dihydrochloride
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Overview
Description
2-(Pyrrolidin-3-yl)-1,8-naphthyridine dihydrochloride is a compound that features a pyrrolidine ring fused to a naphthyridine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyrrolidin-3-yl)-1,8-naphthyridine dihydrochloride typically involves the formation of the pyrrolidine ring followed by its fusion with the naphthyridine structure. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the formation of pyrrolidin-2-ones can be achieved through a domino process that includes the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and oxidation .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of specific catalysts and reaction conditions to facilitate the formation of the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions
2-(Pyrrolidin-3-yl)-1,8-naphthyridine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
2-(Pyrrolidin-3-yl)-1,8-naphthyridine dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Pyrrolidin-3-yl)-1,8-naphthyridine dihydrochloride involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
2-(Pyrrolidin-3-yl)-1,8-naphthyridine dihydrochloride can be compared with other similar compounds, such as pyrrolidine derivatives and naphthyridine derivatives. These compounds share similar structural features but may differ in their biological activity and chemical reactivity. For example, pyrrolidine-2-one derivatives exhibit diverse biological activities, including anti-inflammatory and anticancer properties .
List of Similar Compounds
- Pyrrolidine-2-one
- Pyrrolidine-2,5-dione
- Pyrrolizine
- Prolinol
These compounds highlight the versatility and potential of pyrrolidine and naphthyridine derivatives in various scientific and industrial applications.
Properties
IUPAC Name |
2-pyrrolidin-3-yl-1,8-naphthyridine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3.2ClH/c1-2-9-3-4-11(10-5-7-13-8-10)15-12(9)14-6-1;;/h1-4,6,10,13H,5,7-8H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTSTYSMGWQUTCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C2=NC3=C(C=CC=N3)C=C2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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